Reduced Cytochrome P450 Inhibition Liability vs. Benzodioxole-Based Aspartic Acid Mimetics
Coleman et al. (2000) directly compared 5- and 6-[2,3]-dihydrobenzofuran β-amino esters against benzodioxole-based aspartic acid mimetics for cytochrome P450 inhibition. Whereas the benzodioxole systems are documented to both inhibit and induce CYP450 enzymes, the dihydrobenzofuran β-amino esters—including methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate and its close analogs—were explicitly characterized as not potent inhibitors of several human P450 enzymes [1]. This represents a categorical metabolic safety advantage.
| Evidence Dimension | Cytochrome P450 enzyme inhibition |
|---|---|
| Target Compound Data | Not a potent inhibitor of several human P450 enzymes |
| Comparator Or Baseline | Benzodioxole-based aspartic acid mimetics: known to inhibit and induce cytochrome P450 |
| Quantified Difference | Qualitative categorical difference: non-inhibitor vs. documented inhibitor/inducer |
| Conditions | In vitro human P450 enzyme panel; Coleman et al., Tetrahedron Lett. 2000 |
Why This Matters
For procurement in drug discovery programs, selecting the dihydrobenzofuran scaffold over a benzodioxole analog prospectively eliminates a known CYP450-mediated drug–drug interaction risk, reducing the probability of late-stage attrition.
- [1] Coleman, P. J.; Hutchinson, J. H.; Hunt, C. A.; Lu, P.; Delaporte, E.; Rushmore, T. Syntheses of 5- and 6-[2,3]-Dihydrobenzofuran β-Amino Acids. Tetrahedron Lett. 2000, 41 (31), 5803–5806. View Source
